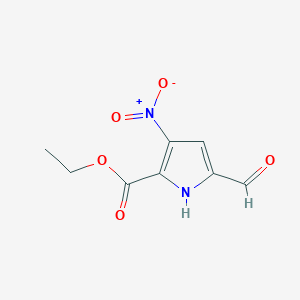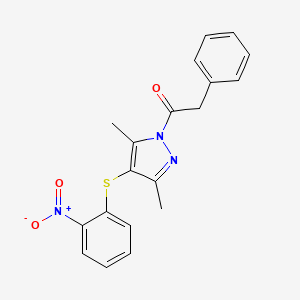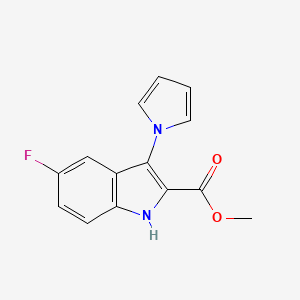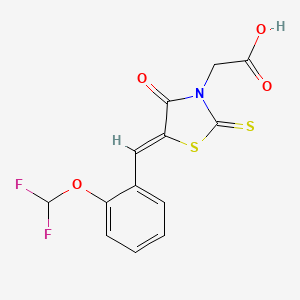
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol is not directly mentioned in the provided papers. However, the papers discuss various azetidinone derivatives, which are closely related to the compound . Azetidinones, also known as beta-lactams, are a class of organic compounds with a four-membered lactam ring. They are recognized for their utility in synthesizing a wide range of biologically significant molecules, including antibiotics and other pharmacologically active compounds .
Synthesis Analysis
The synthesis of azetidinone derivatives typically involves exploiting the strain energy of the beta-lactam ring. Enantiomerically pure beta-lactams serve as versatile intermediates for creating a variety of compounds, such as aromatic beta-amino acids, peptides, and amino sugars . For instance, 1,3,4-trisubstituted 2-azetidinones have been synthesized to study their structure-activity relationship, particularly their cytotoxic effects against cancer cells . Similarly, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been prepared through reactions involving Betti’s condensation, followed by treatment with chloroacetic acid and POCl3 .
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered lactam ring. This structure is confirmed using various spectroscopic techniques such as IR, 1H-NMR, and mass spectroscopy . The presence of substituents on the azetidinone ring can significantly influence the biological activity of these compounds .
Chemical Reactions Analysis
Azetidinones undergo a range of chemical reactions due to the reactive nature of the beta-lactam ring. These reactions include selective bond cleavage and cyclocondensation, which can lead to the formation of various unexpected derivatives, such as azet-2(1H)-ones . The reactivity of these compounds allows for the synthesis of a diverse array of structures, some of which have shown promising antibacterial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and are often evaluated in conjunction with molecular modeling studies to predict their interaction with biological targets, such as enzymes involved in bacterial cell wall synthesis . The synthesis of novel azetidinone derivatives often aims to optimize these properties to enhance their pharmacological potential .
科学的研究の応用
Microwave-Assisted Synthesis and Pharmacological Evaluation
The compound's relevance in the field of pharmacology is highlighted by research on nitrogen and sulfur-containing heterocyclic compounds. A study by Mistry and Desai (2006) demonstrates the use of microwave-assisted methods to synthesize compounds with potential antibacterial and antifungal properties. This approach emphasizes the compound's role in the development of new pharmacological agents (Mistry & Desai, 2006).
Antibacterial Properties of Azetidinone Derivatives
Research by Chopde et al. (2012) highlights the synthesis of azetidinone derivatives, showing the compound's applicability in creating substances with significant antibacterial activities. This synthesis and characterization of the compound provide insights into its potential use in combating bacterial infections (Chopde et al., 2012).
Role in Synthesis of Antibacterial Quinolones
Frigola et al. (1995) explored the synthesis of azetidinylquinolones, investigating their structure-activity relationships. This research is critical in understanding the compound's efficacy in developing new antibacterial agents, particularly in the context of quinolones (Frigola et al., 1995).
Synthesis and Antimicrobial Activity of Benzimidazole Derivatives
Ansari and Lal (2009) focused on synthesizing novel azetidin-2-ones and examining their antimicrobial properties. This work contributes to our understanding of the compound's potential in developing new antimicrobial agents (Ansari & Lal, 2009).
Anti-inflammatory Applications
The research by Kalsi et al. (1990) on the synthesis of indolyl azetidinones and their anti-inflammatory activity showcases the compound's potential in developing treatments for inflammation-related conditions (Kalsi et al., 1990).
Potential in Serotonin-3 Receptor Antagonism
Kuroita et al. (1994) synthesized N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, demonstrating the compound's role in developing serotonin-3 receptor antagonists. This research highlights its importance in the field of neuropharmacology (Kuroita et al., 1994).
In Vitro Antimicrobial Screening of Quinoline Derivatives
Desai and Dodiya (2014) conducted a study on quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives, showing the compound's potential in developing agents with antibacterial properties (Desai & Dodiya, 2014).
将来の方向性
Future research could focus on synthesizing “1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol” and investigating its potential biological activities. Given the interest in 2,3-Dihydrobenzofuran derivatives as inhibitors of fungi, bacteria, and virus protein , this compound could also be investigated in this context.
特性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-7-13(8-11)6-9-1-2-12-10(5-9)3-4-15-12/h1-2,5,11,14H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNRMHQIGPWYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529601.png)

![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)
![(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2529606.png)
![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)
![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)



![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2529615.png)
![Bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2529617.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2529624.png)